2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 3-methylphenol with chloroacetyl chloride to form 3-methylphenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to produce 2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl. Finally, this compound is esterified with 4-chlorobenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl and benzoate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 2-Methoxy-4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of phenyl, methylphenoxy, and chlorobenzoate groups allows for versatile interactions in various chemical reactions and biological systems .
Properties
CAS No. |
765288-26-4 |
---|---|
Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[2-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H19ClN2O4/c1-16-5-4-7-20(13-16)29-15-22(27)26-25-14-18-6-2-3-8-21(18)30-23(28)17-9-11-19(24)12-10-17/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
SLQCXZUPZNEBIX-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.